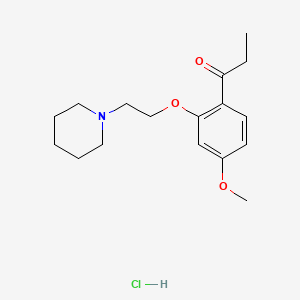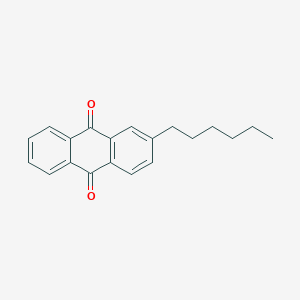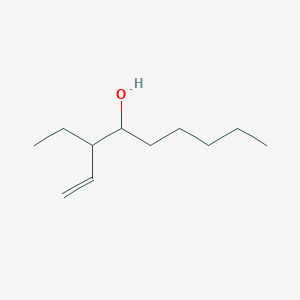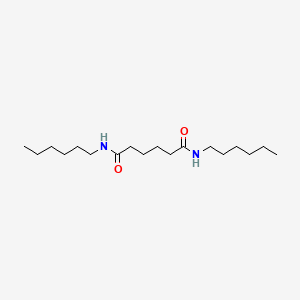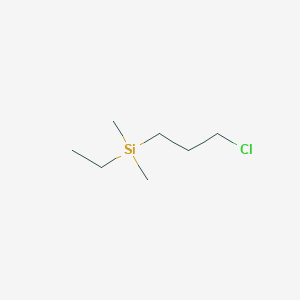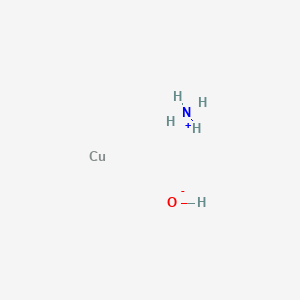
3-Amino-10-methylacridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-10-methylacridinium is a derivative of acridine, a heterocyclic compound known for its wide range of applications in various fields such as pharmacology, material sciences, and photophysics . This compound is characterized by its molecular formula C14H13N2 and has been actively researched for its potential therapeutic and industrial applications .
Preparation Methods
The synthesis of 3-Amino-10-methylacridinium can be achieved through several methods. One common synthetic route involves the cyclization of 3-amino-N-phenyl-1-naphthylamine in the presence of formic acid and polyphosphoric acid (PPA), which yields the desired acridine derivative . Industrial production methods often involve similar cyclization reactions but may use different catalysts or reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
3-Amino-10-methylacridinium undergoes various chemical reactions, including:
Common reagents used in these reactions include hydrogen peroxide for oxidation and zinc metal for reduction. The major products formed depend on the specific reaction conditions but often include acridone derivatives and substituted acridinium compounds.
Scientific Research Applications
3-Amino-10-methylacridinium has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-10-methylacridinium primarily involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the helical structure and affecting biological processes involving DNA and related enzymes . This intercalation is driven by charge transfer and π-stacking interactions, which can lead to the unwinding of the DNA helix .
Comparison with Similar Compounds
3-Amino-10-methylacridinium can be compared with other acridine derivatives such as acriflavine and proflavine. These compounds share similar structural features, including planar aromatic rings and nitrogen functionalities, but differ in their specific substituents and biological activities . The unique properties of this compound, such as its specific intercalation capabilities and chemiluminescent properties, distinguish it from other acridine derivatives .
Similar compounds include:
- Acriflavine
- Proflavine
- Acridine Orange
These compounds are also known for their DNA intercalation properties and have been used in various biological and industrial applications .
Properties
CAS No. |
23045-45-6 |
|---|---|
Molecular Formula |
C14H13N2+ |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
10-methylacridin-10-ium-3-amine |
InChI |
InChI=1S/C14H12N2/c1-16-13-5-3-2-4-10(13)8-11-6-7-12(15)9-14(11)16/h2-9,15H,1H3/p+1 |
InChI Key |
NJLGSVSVNHBQEG-UHFFFAOYSA-O |
Canonical SMILES |
C[N+]1=C2C=C(C=CC2=CC3=CC=CC=C31)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


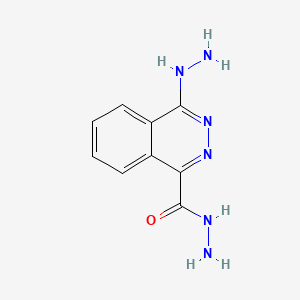
![Silane, triethyl[(trimethylsilyl)ethynyl]-](/img/structure/B14716553.png)
![Benzene, 1-methyl-2-[(methylthio)phenylmethyl]-](/img/structure/B14716569.png)
![1-(Benzenesulfinyl)-2-oxaspiro[2.5]octane](/img/structure/B14716575.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;copper(1+)](/img/structure/B14716581.png)
